molecular formula C10H20O4 B158256 [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol CAS No. 1855-65-8

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol

Cat. No. B158256
CAS RN: 1855-65-8
M. Wt: 204.26 g/mol
InChI Key: NIDZWWNRMZPMLN-UHFFFAOYSA-N
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Description

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol, also known as THCM, is a cycloaliphatic polyol used in the synthesis of epoxy resins. It is a white crystalline solid with a molecular weight of 368.5 g/mol and a melting point of 98-102°C. THCM has become increasingly popular in the field of scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is not well understood, but it is believed to be due to its ability to form highly cross-linked networks. These networks are thought to provide mechanical strength and chemical resistance to materials in which [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is used.

Biochemical And Physiological Effects

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and has been used in biomedical applications such as drug delivery systems and tissue engineering.

Advantages And Limitations For Lab Experiments

One advantage of using [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in lab experiments is its ability to form highly cross-linked networks that provide mechanical strength and chemical resistance. However, [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be difficult to handle due to its high viscosity and tendency to crystallize. It also requires careful control of reaction conditions to achieve high yields and purity.

Future Directions

There are many potential future directions for research on [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. One area of interest is the synthesis of new cycloaliphatic polyols with improved properties. Another area of interest is the development of new applications for [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in fields such as biomedicine and electronics. Finally, there is a need for further research on the biochemical and physiological effects of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol to ensure its safety for use in these applications.

Synthesis Methods

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with formaldehyde to produce 4-hydroxymethylcyclohexanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. The synthesis of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is a complex process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has been widely used in scientific research due to its ability to form highly cross-linked epoxy networks. These networks have a variety of potential applications in fields such as coatings, adhesives, and composites. [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has also been used as a building block in the synthesis of other cycloaliphatic polyols with improved properties.

properties

CAS RN

1855-65-8

Product Name

[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

[1,4,4-tris(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C10H20O4/c11-5-9(6-12)1-2-10(7-13,8-14)4-3-9/h11-14H,1-8H2

InChI Key

NIDZWWNRMZPMLN-UHFFFAOYSA-N

SMILES

C1CC(CCC1(CO)CO)(CO)CO

Canonical SMILES

C1CC(CCC1(CO)CO)(CO)CO

Origin of Product

United States

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